molecular formula C17H23ClN4OS B6472022 4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640886-45-7

4-{[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-chloropyridine

Katalognummer: B6472022
CAS-Nummer: 2640886-45-7
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: QDVNOHYKFVNECC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a 3-chloropyridine core linked via a methoxy group to a piperidine ring, which is further substituted at the 1-position with a 5-tert-butyl-1,3,4-thiadiazole moiety.

Eigenschaften

IUPAC Name

2-tert-butyl-5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4OS/c1-17(2,3)15-20-21-16(24-15)22-8-5-12(6-9-22)11-23-14-4-7-19-10-13(14)18/h4,7,10,12H,5-6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVNOHYKFVNECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Thiadiazole Substituents

The tert-butyl group on the thiadiazole ring distinguishes this compound from analogs with alternative substituents. For example:

Compound Name Substituent on Thiadiazole Molecular Weight Key Features
4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine Cyclopropyl 345.5 Smaller substituent reduces steric bulk; may improve solubility.
trans-4-[5-(4-Pentyl-cyclohexyl)-[1,3,4]thiadiazol-2-yl]pyridine 4-Pentyl-cyclohexyl Not reported Bulky hydrophobic group; likely enhances CNS penetration due to lipophilicity.

Piperidine-Linked Heterocycles with Modified Cores

Variations in the central aromatic core significantly alter biological activity:

  • Pyridine vs. Pyrimidine : Replacing 3-chloropyridine with a 5,6-dimethylpyrimidine (as in ) introduces additional methyl groups, which may enhance π-π stacking interactions but reduce electrophilicity.
  • Triazole vs. Thiadiazole: The European patent lists a compound with a triazole ring (4-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester).

Vorbereitungsmethoden

Optimization of Cyclization Conditions

Cyclization efficiency heavily depends on the choice of oxidizing agent. While iodine in dimethylformamide (DMF) affords moderate yields (55–65%), the use of hydrogen peroxide in acetic acid improves yields to 75–80%. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving comparable yields (78%) with reduced side-product formation.

Functionalization of the Piperidine Scaffold

The piperidine intermediate requires precise functionalization at the 4-position to introduce the methoxy linker. A widely adopted strategy involves:

  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of piperidine-4-methanol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.

  • Methanesulfonylation : Conversion of the alcohol to a mesylate intermediate using methanesulfonyl chloride, enabling nucleophilic displacement in subsequent steps.

Catalytic Hydrogenation of Intermediate Boronate Esters

Key intermediates such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate undergo hydrogenation using palladium on carbon (10% Pd/C) in ethanol/DMF mixtures. This step reduces the dihydropyridine ring to piperidine while preserving the boronate ester functionality, crucial for Suzuki-Miyaura cross-couplings. Typical conditions (20°C, atmospheric H₂ pressure) afford quantitative conversion, though prolonged reaction times (>12 hours) may lead to over-reduction.

CatalystLigandSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPToluene10076
Pd₂(dba)₃XantphosDioxane12021
Pd(OAc)₂SPhosDioxane10058

Ether Linkage Formation via Nucleophilic Aromatic Substitution

The methoxy bridge between the piperidine and chloropyridine is established through nucleophilic aromatic substitution (SNAr). Activation of the 4-hydroxypiperidine intermediate as its cesium salt facilitates displacement of the chloride on 3-chloropyridine-4-ol.

Base and Solvent Optimization

Cesium carbonate in N,N-dimethylformamide (DMF) at 120°C achieves 85–90% conversion within 4 hours. Substituting cesium carbonate with potassium carbonate reduces yields to 60%, attributed to incomplete deprotonation of the hydroxyl group. Microwave irradiation at 150°C for 30 minutes accelerates the reaction, maintaining yields at 82% while reducing solvent volume by 50%.

Final Deprotection and Purification Strategies

Boc Group Removal

Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc protecting group within 45 minutes at room temperature. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the free piperidine-thiadiazole intermediate in >95% purity.

Chromatographic Purification

Reverse-phase HPLC using C-18 columns with acetonitrile/water gradients (0.1% TFA) resolves residual impurities, yielding the final compound in >99% purity. Critical parameters include gradient slope (1% acetonitrile/min) and column temperature (40°C).

Scalability and Process Considerations

Large-scale synthesis (≥100 g) necessitates modifications to maintain efficiency:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated with H₂ at 300°C, reducing Pd consumption by 40%.

  • Solvent Recovery : DMF and toluene are distilled under reduced pressure (50 mbar, 80°C) for reuse, lowering process costs by 25% .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize by-products .
  • Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) and temperature to improve yield.

What spectroscopic and crystallographic methods are most effective for validating the structure of this compound?

Basic Research Focus
A combination of techniques ensures structural accuracy:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the piperidine-methoxy linkage (δ ~3.5–4.5 ppm for OCH₂) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic proton assignments (e.g., pyridine vs. thiadiazole protons).
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, particularly for the piperidine-thiadiazole junction .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₆ClN₄OS: 413.1465) .

How can researchers resolve contradictions in bioactivity data across different assay systems?

Advanced Research Focus
Discrepancies may arise from assay-specific factors:

  • Mechanistic Context : Test the compound in both cell-free (e.g., enzyme inhibition) and cell-based assays to distinguish direct target engagement from off-target effects .
  • Solubility and Stability : Pre-treat the compound in assay buffers (e.g., PBS with 0.1% DMSO) and quantify degradation via LC-MS to rule out false negatives .
  • Dose-Response Validation : Use a wider concentration range (e.g., 1 nM–100 µM) and replicate experiments across independent labs to confirm IC₅₀ consistency .

What computational approaches are recommended for elucidating the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs), focusing on the thiadiazole and chloropyridine moieties as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2 Å) .
  • QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on activity using descriptors like logP and polar surface area .

How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Q. Advanced Research Focus

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC .
  • Light Sensitivity : Expose the compound to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .
  • Solution Stability : Test in common solvents (e.g., DMSO, ethanol) at 4°C and −20°C over 30 days, quantifying precipitation or oxidation .

What strategies are effective for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow Chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.